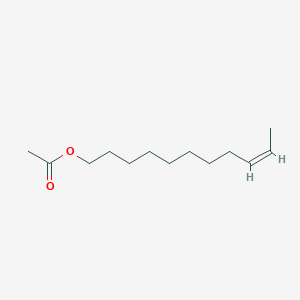
9Z-Undecenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its unique structure, which includes an unsaturated fatty acid chain with a double bond at the 9th position and an acetate group at the terminal end . This compound is commonly found in various natural sources and is known for its distinctive odor, making it a valuable component in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z-Undecenyl acetate typically involves the esterification of undec-9-enoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 9Z-Undecenyl acetate undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester to the corresponding alcohol.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Carboxylic acids and alcohols: from hydrolysis.
Scientific Research Applications
9Z-Undecenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of fragrances, flavors, and as a plasticizer in polymer production
Mechanism of Action
The mechanism of action of 9Z-Undecenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
- 5Z-Undecenyl acetate
- 7E,9Z-Dodecadienyl acetate
- 4E-Decenyl acetate
Comparison: 9Z-Undecenyl acetate is unique due to its specific double bond position and acetate group, which confer distinct chemical and biological properties. Compared to similar compounds, it has a different odor profile and varying degrees of reactivity in chemical reactions .
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(Z)-undec-9-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-4H,5-12H2,1-2H3/b4-3- |
InChI Key |
IOWSUZZEPMULFR-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCCOC(=O)C |
Canonical SMILES |
CC=CCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
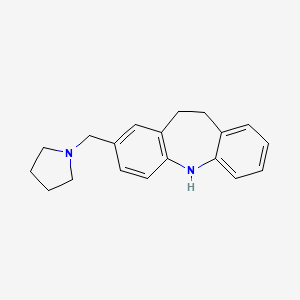
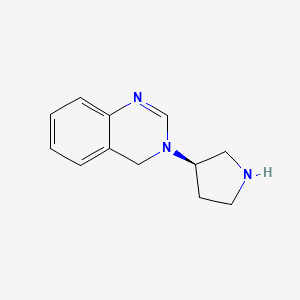

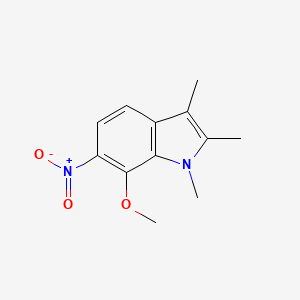
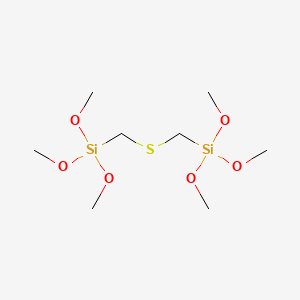
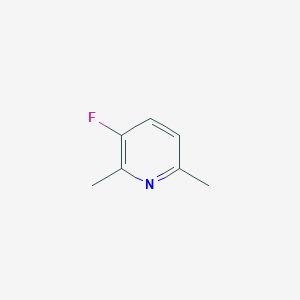
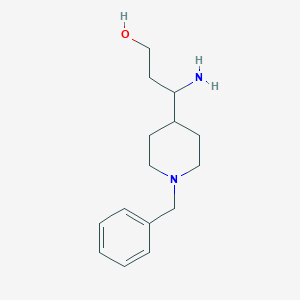
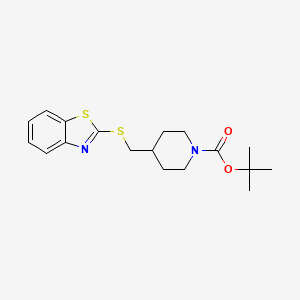
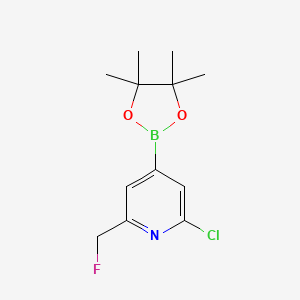
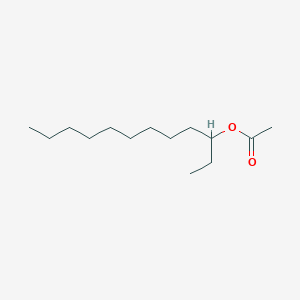
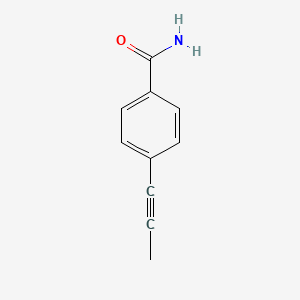
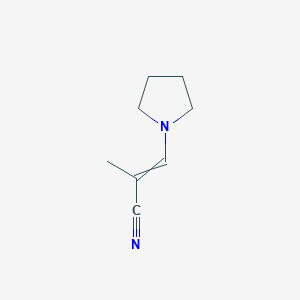
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
